L-Ornithine, 2-ethynyl- (9CI)
CAS No.: 111656-45-2
Cat. No.: VC0051267
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18238
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111656-45-2 |
---|---|
Molecular Formula | C7H12N2O2 |
Molecular Weight | 156.18238 |
Introduction
Chemical Structure and Properties
Structural Characteristics
L-Ornithine, 2-ethynyl- (9CI) is derived from L-ornithine, a non-proteinogenic amino acid with the molecular formula C5H12N2O2 . The parent compound L-ornithine has a molecular weight of 132.16 g/mol and contains two amino groups: one at the alpha position (like all amino acids) and another at the delta position . The "2-ethynyl" modification indicates the addition of an ethynyl group (-C≡CH) at the 2-position (alpha carbon) of the L-ornithine molecule.
Property | Parent L-Ornithine | Predicted for L-Ornithine, 2-ethynyl- |
---|---|---|
Molecular Formula | C5H12N2O2 | C7H12N2O2 |
Molecular Weight | 132.16 g/mol | ~156.19 g/mol |
Isoelectric Point | 9.71 | Likely altered due to ethynyl group |
pKa Values | 1.94, 8.65, 10.76 | Likely altered due to ethynyl group |
Solubility | Water-soluble | Potentially reduced water solubility due to ethynyl group |
The notation "(9CI)" in the compound name refers to the 9th Collective Index of Chemical Abstracts Service, indicating the naming system used to classify this particular compound.
Synthesis Approaches
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Protection of amino groups | Prevent side reactions |
2 | Activation of alpha position | Prepare for ethynyl introduction |
3 | Introduction of ethynyl group | Form key C-C bond |
4 | Deprotection | Reveal final product |
It's worth noting that synthesis of amino acid derivatives often requires careful control of reaction conditions to maintain stereochemical integrity.
Analytical Considerations
Identification and Characterization
For researchers working with L-Ornithine, 2-ethynyl- (9CI), analytical characterization would typically involve:
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High-resolution mass spectrometry to confirm molecular formula
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NMR spectroscopy (particularly 1H and 13C) to verify structure
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Infrared spectroscopy to identify the characteristic C≡C stretching vibration of the ethynyl group
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X-ray crystallography for definitive structural determination
Research Limitations and Future Directions
Current Knowledge Gaps
The limited information available about L-Ornithine, 2-ethynyl- (9CI) in the scientific literature points to several knowledge gaps:
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Detailed physical and chemical characterization data
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Biological activity and interactions with ornithine-processing enzymes
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Stability under various physiological conditions
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Synthetic methodologies and optimization
Future Research Opportunities
These knowledge gaps present opportunities for future research:
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Comprehensive chemical characterization of the compound
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Evaluation of biological activities, particularly in ornithine and arginine metabolic pathways
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Investigation of potential therapeutic applications
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Development of efficient and stereoselective synthetic routes
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